(2-Bromo-4,5-dimethoxyphenyl)[3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-yl]methanone
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Overview
Description
(2-BROMO-4,5-DIMETHOXYPHENYL)[3-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYL]METHANONE is a complex organic compound featuring multiple functional groups, including bromine, methoxy, and oxirane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-BROMO-4,5-DIMETHOXYPHENYL)[3-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYL]METHANONE typically involves multi-step organic reactions. One common approach includes the bromination of a dimethoxyphenyl precursor followed by the formation of an oxirane ring through epoxidation reactions. The reaction conditions often require the use of strong oxidizing agents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(2-BROMO-4,5-DIMETHOXYPHENYL)[3-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYL]METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or demethoxylated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce simpler aromatic compounds .
Scientific Research Applications
Chemistry
In chemistry, (2-BROMO-4,5-DIMETHOXYPHENYL)[3-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine
It may serve as a lead compound for the development of new pharmaceuticals with anticancer, antiviral, or anti-inflammatory properties .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its reactive functional groups .
Mechanism of Action
The mechanism of action of (2-BROMO-4,5-DIMETHOXYPHENYL)[3-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYL]METHANONE involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This interaction can disrupt normal cellular processes, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
(2-BROMO-4,5-DIMETHOXYPHENYL)[3-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYL]METHANONE: Unique due to its combination of bromine, methoxy, and oxirane functional groups.
(2-BROMO-4,5-DIMETHOXYPHENYL)[3-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYL]METHANONE: Similar structure but with different substituents leading to varied reactivity and applications.
Uniqueness
The uniqueness of (2-BROMO-4,5-DIMETHOXYPHENYL)[3-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYL]METHANONE lies in its specific combination of functional groups, which provides a versatile platform for chemical modifications and potential biological activities .
Properties
Molecular Formula |
C20H19BrO8 |
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Molecular Weight |
467.3 g/mol |
IUPAC Name |
(2-bromo-4,5-dimethoxyphenyl)-[3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-yl]methanone |
InChI |
InChI=1S/C20H19BrO8/c1-23-12-5-9(11(21)7-13(12)24-2)15(22)19-17(29-19)10-6-14-18(28-8-27-14)20(26-4)16(10)25-3/h5-7,17,19H,8H2,1-4H3 |
InChI Key |
IBRWOZCRRUHDGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C2C(O2)C3=CC4=C(C(=C3OC)OC)OCO4)Br)OC |
Origin of Product |
United States |
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